(4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one
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Overview
Description
(4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one is a (4R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one that has R configuration at position 7. It derives from a (1S,4R)-1-hydroxylimonen-2-one.
Scientific Research Applications
Chemical Transformations and Synthesis
The compound has been involved in various chemical transformations, particularly in the synthesis of complex organic molecules. For instance, it played a role in the oxidation of bicyclic monoterpene ketones with Caro’s acid, leading to the synthesis of unknown seven-membered lactones, which are vital in various chemical reactions (Ishmuratov et al., 2012). Moreover, it has been instrumental in the total synthesis of complex structures like (-)-4-Hydroxyzinowol, a compound with implications in cancer treatment (Todoroki et al., 2014).
Neuroprotective Activities
Research indicates that derivatives of this compound exhibit neuroprotective activities. For example, compounds isolated from the resinous heartwood of Aquilaria sinensis demonstrated significant protective effects on cell injury induced by corticosterone and 1-methyl-4-phenylpyridine ion, highlighting their potential in neuroprotection (He et al., 2020).
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel chemical structures. For example, an efficient synthesis of novel 1,4-benzoxazepin-2-one derivatives was achieved via a reaction involving this compound, showcasing its utility in creating new chemical entities (Khaleghi et al., 2011).
Implications in Drug Development
In the realm of drug development, the compound has been used in the practical synthesis of orally active antagonists, demonstrating its relevance in creating therapeutically significant molecules (Ikemoto et al., 2005).
Contribution to Other Chemical Syntheses
It has also contributed to the synthesis of other complex molecules, such as in the efficient synthesis of (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one, which is important for various chemical applications (Selezneva et al., 2011).
Anti-Microbial and Anti-Fungal Activities
Some studies have explored the anti-microbial and anti-fungal properties of derivatives of this compound. For instance, a study synthesized pyrrolidine derivative of a carvotacetone and monoterpenes, showing significant activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus (Masila et al., 2020).
properties
Product Name |
(4R,7R)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4R,7R)-7-hydroxy-7-methyl-4-prop-1-en-2-yloxepan-2-one |
InChI |
InChI=1S/C10H16O3/c1-7(2)8-4-5-10(3,12)13-9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |
InChI Key |
ZZVPZXLETLTSEB-PSASIEDQSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@](OC(=O)C1)(C)O |
Canonical SMILES |
CC(=C)C1CCC(OC(=O)C1)(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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